
Pubchem_71406830
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_71406830 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
The preparation of Pubchem_71406830 involves specific synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . This reaction produces the compound as a distillable liquid that is mildly sensitive to air. The industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
Pubchem_71406830 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pubchem_71406830 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound’s properties make it useful in various biological assays and studies.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pubchem_71406830 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in radical chain mechanisms, which is crucial for its role in organic synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Pubchem_71406830 can be compared with other similar compounds, such as tributyltin hydride and other organotin compounds . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its specific reaction conditions and the products it forms.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
84784-55-4 |
|---|---|
Fórmula molecular |
C20H24Ge2 |
Peso molecular |
409.7 g/mol |
InChI |
InChI=1S/C20H24Ge2/c1-21(2)19(17-11-7-5-8-12-17)15-16-20(22(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clave InChI |
WGRVACHMECNNPM-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)C(=CC=C(C1=CC=CC=C1)[Ge](C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


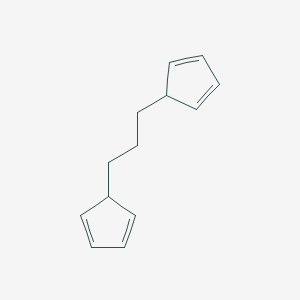
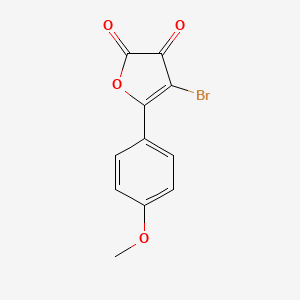
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)

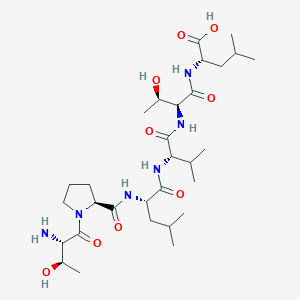
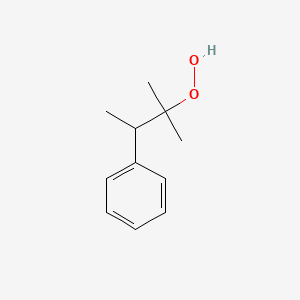
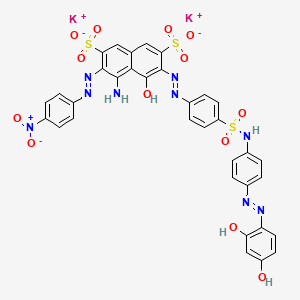
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
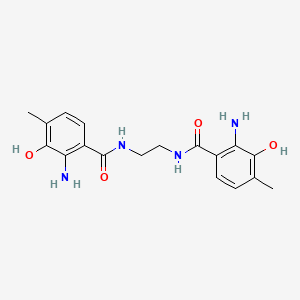
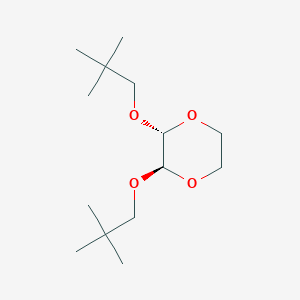

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


